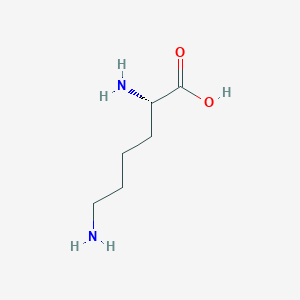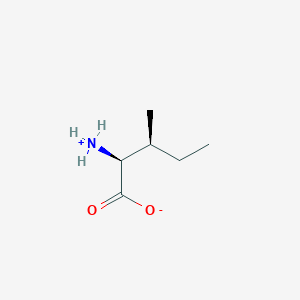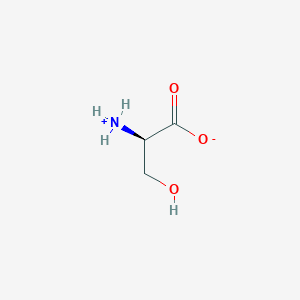
D-天冬氨酸
描述
D-Aspartic acid is an amino acid synthesized in the body and obtained through protein-containing foods or a dietary supplement . It plays a role in reproductive function and fertility . D-Aspartic acid and L-aspartic acid are the two naturally occurring forms of the amino acid aspartic acid . While L-aspartic acid is used as a protein building block, D-aspartic acid is not .
Synthesis Analysis
In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from hexogen or endogen sources .Molecular Structure Analysis
The molecular formula of D-Aspartic acid is C4H7NO4 and its molecular weight is 133.1027 . The IUPAC Standard InChI is InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 .Chemical Reactions Analysis
Aspartic acid is involved in the regulation of key metabolic pathways that are important for the maintenance and growth of organisms . It is converted to L-Asparagine by binding with ammonia . It forms Carbamyl-L-Aspartic acid which plays a role in purine as well as pyrimidine biosynthesis .Physical And Chemical Properties Analysis
D-Aspartic acid is a solid at 20 degrees Celsius . Its density is 1.5±0.1 g/cm3 .科学研究应用
Neurogenesis and Endocrine System
Scientific Field: Neuroscience and Endocrinology
Methods of Application: The main source of D-Aspartic acid is the racemization of L-Aspartic acid .
Results or Outcomes: D-Aspartic acid has been found to be one of only two known D-amino acids biosynthesized by eukaryotes . Its role in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .
Muscle Repair and Performance Enhancement
Scientific Field: Sports Science
Methods of Application: This is typically achieved through dietary supplementation .
Results or Outcomes: Research suggests that D-Aspartic acid supplementation can enhance muscle protein synthesis and increase muscle strength and endurance .
Synthesis and Release of Sex Hormones
Scientific Field: Endocrinology
Methods of Application: The concentration of D-Aspartic acid in seminal plasma and spermatozoa is directly correlated with the quantity and motility of spermatozoa in semen .
Results or Outcomes: Studies have revealed that there is a direct correlation between D-Aspartic acid concentration and the quantity and motility of spermatozoa in semen .
Industrial Utility
Scientific Field: Industrial Chemistry
Methods of Application: L-Aspartic acid is used as a nutritional supplement in both functional foods and beverages, but its primary use is in combination with the amino acid phenylalanine which together make aspartame, an artificial sweetener .
Results or Outcomes: Aspartic acid is also used to bolster immune function and as a natural combatant to depression . Its ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .
Protein and Nucleotide Synthesis
Scientific Field: Biochemistry
Methods of Application: This process involves the use of the malate–aspartate shuttle which maintains NADH delivery to mitochondria and redox balance .
Results or Outcomes: L-Aspartic acid plays a crucial role in maintaining the body’s redox balance and is essential for the synthesis of proteins and nucleotides .
Gluconeogenesis
Scientific Field: Metabolic Biochemistry
Methods of Application: This process involves the conversion of non-carbohydrate carbon substrates into glucose .
Results or Outcomes: L-Aspartic acid plays a crucial role in the body’s energy production through its involvement in gluconeogenesis .
Regulation of Brain and Endocrine System Physiology
Scientific Field: Neuroscience and Endocrinology
Methods of Application: The main source of D-Aspartic acid is the racemization of L-Aspartic acid . It has been found to trigger inward currents in mouse brain slices .
Results or Outcomes: The substantial binding affinity for the NMDAR glutamate site has led to investigations on the implications of D-Aspartic acid on NMDAR-mediated responses .
Role in Testosterone Synthesis and Male Fertility
Scientific Field: Endocrinology
Methods of Application: Cell culture experiments and animal studies suggest D-aspartic acid can increase plasma testosterone levels in male rodents .
Results or Outcomes: The evidence for this effect in humans is limited and the effect of supplementation with D-Aspartic acid on human fertility is unclear .
Role in Neurotransmission
Scientific Field: Neuroscience
Methods of Application: Electrophysiological experiments demonstrated that local applications of D-Aspartic acid on mouse brain slices triggered inward currents .
Results or Outcomes: These inward currents were antagonized by the competitive and noncompetitive NMDAR blockers, D-2-Amino-5-phosphonovaleric acid (D-AP5) and (+)-5-methyl-10,11-dihydro-5H-dibenzo[a …] .
Role in Reducing Risk of Heart Disease
Methods of Application: This is typically achieved through dietary supplementation .
Results or Outcomes: D-Aspartic acid aids in the production of nitric oxide, a compound that helps relax blood vessels and improves blood flow .
Role in Energy Production and Fatigue Resistance
Scientific Field: Biochemistry
Methods of Application: This is typically achieved through dietary supplementation .
Results or Outcomes: D-Aspartic acid’s ability to aid in energy production, fatigue resistance, RNA and DNA synthesis, and liver detoxification give it broad clinical use .
未来方向
属性
IUPAC Name |
(2R)-2-aminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27881-01-2 | |
| Record name | Poly(D-aspartic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27881-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2045650 | |
| Record name | D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Aspartic acid | |
CAS RN |
1783-96-6 | |
| Record name | D-Aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid D-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Aspartic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR0Q8YD1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














